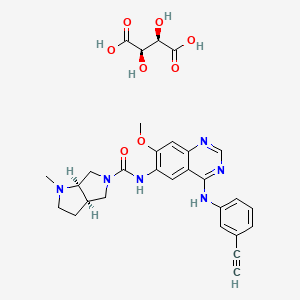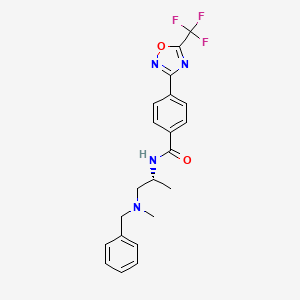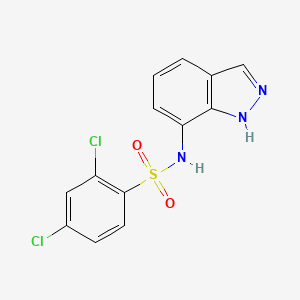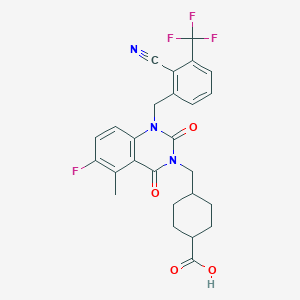![molecular formula C13H20N6O4 B12404330 (2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12404330.png)
(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate sugar moiety and purine base.
Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside.
Protection and Deprotection Steps: Protective groups are often used to protect reactive hydroxyl groups during the synthesis and are later removed.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Automated Synthesis: Using automated synthesizers to streamline the process.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Batch Reactors: To handle large volumes of reactants and products.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino groups can participate in substitution reactions to form different analogs.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Reduced nucleoside analogs.
Substitution Products: Various substituted nucleoside analogs.
科学的研究の応用
Chemistry
Synthesis of Novel Compounds: Used as a starting material for the synthesis of new nucleoside analogs with potential therapeutic applications.
Biology
DNA/RNA Studies: Used in studies to understand the mechanisms of DNA and RNA synthesis and function.
Medicine
Antiviral Therapies: Investigated for its potential to inhibit viral replication by interfering with viral nucleic acid synthesis.
Anticancer Therapies: Studied for its ability to inhibit the proliferation of cancer cells by disrupting DNA synthesis.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.
作用機序
The compound exerts its effects by incorporating into nucleic acids during their synthesis. This incorporation can lead to:
Chain Termination: Preventing the elongation of the nucleic acid chain.
Mutagenesis: Introducing mutations that disrupt the function of the nucleic acid.
Inhibition of Enzymes: Inhibiting enzymes involved in nucleic acid synthesis, such as polymerases.
類似化合物との比較
Similar Compounds
Acyclovir: Another nucleoside analog used in antiviral therapies.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer therapy.
Uniqueness
Structural Features: The presence of the dimethylamino group and the specific stereochemistry of the sugar moiety make this compound unique.
Mechanism of Action: Its ability to interfere with nucleic acid synthesis in a specific manner distinguishes it from other nucleoside analogs.
特性
分子式 |
C13H20N6O4 |
|---|---|
分子量 |
324.34 g/mol |
IUPAC名 |
(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H20N6O4/c1-13(22)8(21)6(4-20)23-11(13)19-5-15-7-9(18(2)3)16-12(14)17-10(7)19/h5-6,8,11,20-22H,4H2,1-3H3,(H2,14,16,17)/t6-,8?,11-,13+/m1/s1 |
InChIキー |
BWPYYBLIJYBCRG-RGVNZVAYSA-N |
異性体SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(N=C3N(C)C)N)O |
正規SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3N(C)C)N)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


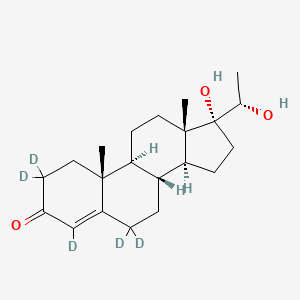
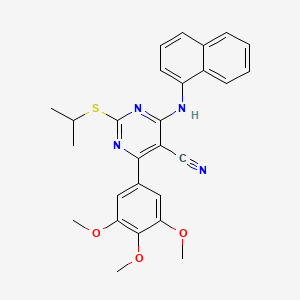
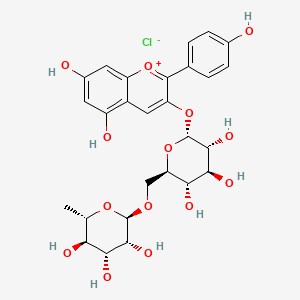
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
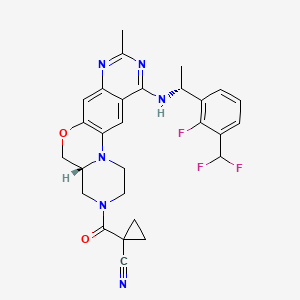
![2-[[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)pyrimidin-4-yl]amino]-6-fluorobenzamide](/img/structure/B12404279.png)
